molecular formula C12H17NO2 B1629455 3-Amino-3-(2,4,6-trimethylphenyl)propanoic acid CAS No. 682804-03-1

3-Amino-3-(2,4,6-trimethylphenyl)propanoic acid

Cat. No.: B1629455
CAS No.: 682804-03-1
M. Wt: 207.27 g/mol
InChI Key: YNZYUBDMSGOFNW-UHFFFAOYSA-N
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Description

3-Amino-3-(2,4,6-trimethylphenyl)propanoic acid is an organic compound with the molecular formula C12H17NO2. It is a derivative of propanoic acid, featuring an amino group and a 2,4,6-trimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2,4,6-trimethylphenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,4,6-trimethylbenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a condensation reaction with nitromethane in the presence of a base to form a nitroalkene intermediate.

    Reduction: The nitroalkene is then reduced to the corresponding amine using a reducing agent such as hydrogen in the presence of a palladium catalyst.

    Hydrolysis: The final step involves hydrolysis of the amine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. This often involves continuous flow reactors and more efficient catalysts to streamline the process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2,4,6-trimethylphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Amino-3-(2,4,6-trimethylphenyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-3-(2,4,6-trimethylphenyl)propanoic acid involves its interaction with various molecular targets. The amino group allows it to form hydrogen bonds and ionic interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The aromatic ring can participate in π-π interactions, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(2,4,6-trimethylphenyl)propanoic acid is unique due to the presence of three methyl groups on the aromatic ring, which can influence its steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals .

Properties

IUPAC Name

3-amino-3-(2,4,6-trimethylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-7-4-8(2)12(9(3)5-7)10(13)6-11(14)15/h4-5,10H,6,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZYUBDMSGOFNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(CC(=O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640768
Record name 3-Amino-3-(2,4,6-trimethylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

682804-03-1
Record name β-Amino-2,4,6-trimethylbenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=682804-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-3-(2,4,6-trimethylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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